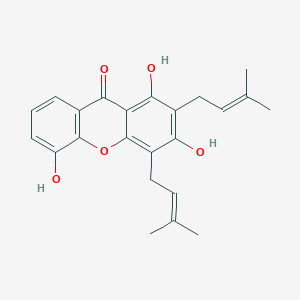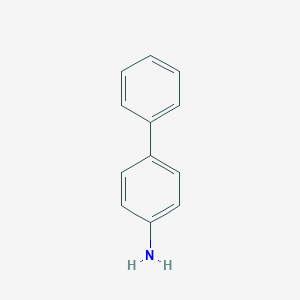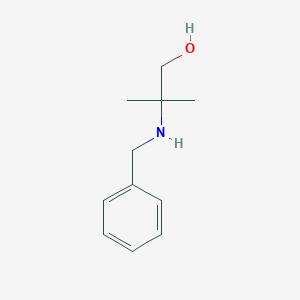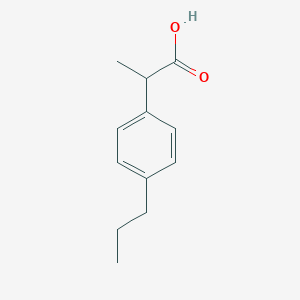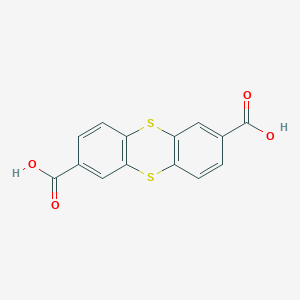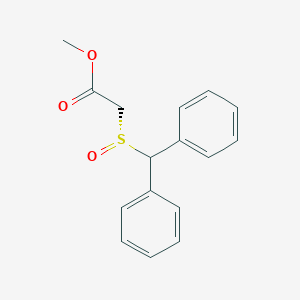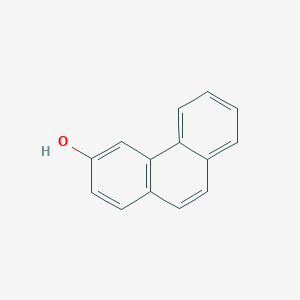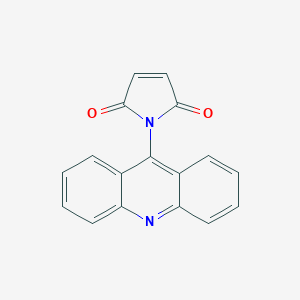![molecular formula C16H25NO3 B023631 [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide CAS No. 147441-56-3](/img/structure/B23631.png)
[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide
描述
Synthesis Analysis
The synthesis of compounds with complex structures similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide often involves multi-step reactions, including cyclization, alkylation, and oxidation. For example, the synthesis of a related compound involved the formation of cyclohexenone rings adopting different conformations, highlighted by the presence of intramolecular hydrogen bonds within the molecule (Shi et al., 2007).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structure of complex organic compounds. For instance, a study on related compounds revealed intricate details about their crystal structure, including the arrangement of atoms and the presence of hydrogen bonding, which plays a crucial role in stabilizing the structure (E. Brock et al., 2014).
Chemical Reactions and Properties
Compounds similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide undergo various chemical reactions, including N-dealkylation, O-dealkylation, oxidation, and hydroxylation. These reactions lead to the formation of multiple metabolites, indicating the compound's reactive nature and its potential to undergo transformation under specific conditions (C. Sauer et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structure and conformation, are crucial for understanding their behavior in different environments. The cyclohexanone ring, for instance, often exhibits a chair conformation, and the orientation of substituent groups can significantly influence the compound's overall stability and reactivity (S. Rizwana Begum et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and the ability to form various derivatives, are essential for the compound's applications in chemical synthesis and other areas. Studies on similar compounds have shown that they can undergo condensation reactions with aromatic amines, leading to the formation of N-phenyl derivatives, which further expands their utility in synthetic chemistry (Kazuo Haga et al., 1986).
科学研究应用
Structural Analysis and Synthesis
- Studies on the synthesis and crystal structures of hydrogen-bonded N-oxides, including [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide, have shown that adjacent molecules in these structures are linked by a series of O–H···O–N hydrogen bonds, forming tape-like arrangements. This research provides insights into the configurations and molecular interactions of such compounds (Brock et al., 2014).
Molecular Interactions and Conformations
- The crystal structure of related compounds, like Tramadolium picrate and Tramadol hydrochloride–benzoic acid, has been analyzed, revealing details about the conformation of the cyclohexane ring and the interactions between different molecular components, such as hydrogen bonding and molecular chain formation (Siddaraju et al., 2012); (Siddaraju et al., 2011).
Chemical Transformations and Reactions
- Research on the oxidation and reduction of compounds similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide and their reactions with other compounds has led to the synthesis of various derivatives and products, providing insights into the potential chemical transformations and applications of these compounds (Varlamov et al., 2004).
Pharmacological and Biochemical Studies
- While excluding information directly related to drug use and dosage, it's worth noting that related studies have contributed to the understanding of the biochemical behavior and potential pharmacological properties of compounds with similar structures (Li et al., 2013).
属性
IUPAC Name |
1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKSXMNNGHBEA-GOEBONIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649541 | |
| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |
CAS RN |
147441-56-3 | |
| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

